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molecular formula C6H4Cl2N2 B8731923 4-chlorobenzenediazonium;chloride CAS No. 2028-74-2

4-chlorobenzenediazonium;chloride

Cat. No. B8731923
M. Wt: 175.01 g/mol
InChI Key: HDSKJRZKLHXPNF-UHFFFAOYSA-M
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Patent
US05723609

Procedure details

To a suspension of 4-chloro-2,6-diaminopyrimidine (21.68 g, 0.150 mol) in water (750 ml) and acetic acid (750 ml) was added sodium acetate (300 g). Solution occurred after stirring for 20 minutes, and then the solution of 4-chlorobenzenediazonium chloride (0.166 mol) was added with cooling over 30 minutes at a rate that kept the reaction at 18°. The reaction was stirred overnight at room temperature, and the orange crystals were filtered, washed with water (4×400 ml), and dried in vacuo to give 17.6 g of 6-chloro-5-[(4-chlorophenyl)azo]-2,4-pyrimidinediamine. The mother liquors were cooled to 5° for 20 hours, and the crystals were collected and dried in vacuo to give 6.94 g of additional 6-chloro-5-[(4-chlorophenyl)azo]-2,4-pyrimidineadiamine.
Quantity
21.68 g
Type
reactant
Reaction Step One
Name
Quantity
750 mL
Type
solvent
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One
Quantity
300 g
Type
reactant
Reaction Step Two
Quantity
0.166 mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([NH2:8])[N:5]=[C:4]([NH2:9])[N:3]=1.C([O-])(=O)C.[Na+].[Cl-].[Cl:16][C:17]1[CH:22]=[CH:21][C:20]([N+:23]#[N:24])=[CH:19][CH:18]=1>O.C(O)(=O)C>[Cl:1][C:2]1[N:3]=[C:4]([NH2:9])[N:5]=[C:6]([NH2:8])[C:7]=1[N:24]=[N:23][C:20]1[CH:21]=[CH:22][C:17]([Cl:16])=[CH:18][CH:19]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
21.68 g
Type
reactant
Smiles
ClC1=NC(=NC(=C1)N)N
Name
Quantity
750 mL
Type
solvent
Smiles
O
Name
Quantity
750 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
300 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Step Three
Name
Quantity
0.166 mol
Type
reactant
Smiles
[Cl-].ClC1=CC=C(C=C1)[N+]#N

Conditions

Stirring
Type
CUSTOM
Details
after stirring for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with cooling over 30 minutes at a rate that
Duration
30 min
CUSTOM
Type
CUSTOM
Details
the reaction at 18°
STIRRING
Type
STIRRING
Details
The reaction was stirred overnight at room temperature
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
the orange crystals were filtered
WASH
Type
WASH
Details
washed with water (4×400 ml)
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
ClC1=C(C(=NC(=N1)N)N)N=NC1=CC=C(C=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 17.6 g
YIELD: CALCULATEDPERCENTYIELD 41.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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